N-Cyano-S-methyl-N'phenylisothiourea CAS 21504-96-1 properties
N-Cyano-S-methyl-N'phenylisothiourea CAS 21504-96-1 properties
An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea (CAS 21504-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound N-Cyano-S-methyl-N'-phenylisothiourea, CAS number 21504-96-1. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Precise quantitative physical and chemical properties for N-Cyano-S-methyl-N'-phenylisothiourea are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, the following information can be summarized.
Table 1: Chemical and Physical Properties of N-Cyano-S-methyl-N'-phenylisothiourea
| Property | Value | Source/Notes |
| CAS Number | 21504-96-1 | |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | |
| Synonyms | N-Cyano-1-(methylthio)-N'-phenylformamidine, Methyl N'-cyano-N-phenylcarbamimidothioate | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | White solid | Inferred from synthesis protocol |
Synthesis and Experimental Protocols
A general synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea has been described. The synthesis involves the reaction of an aniline derivative with dimethyl N-cyanodithioiminocarbonate.
Experimental Protocol: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
Materials:
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Aniline (or other arylamines/alkylamines)
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Dimethyl N-cyanodithioiminocarbonate
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Ethanol
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Diethyl ether
Procedure:
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A solution of the arylamine or alkylamine (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).
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The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours.
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After the reaction is complete, the mixture is cooled to 0 °C.
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The resulting precipitate is isolated by suction filtration.
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The solid product is washed sequentially with cold ethanol and diethyl ether to yield the final product.
Yield: 87.3%
Experimental Workflow
Spectroscopic Data
Limited spectroscopic data is available.
Table 2: Spectroscopic Data for N-Cyano-S-methyl-N'-phenylisothiourea
| Spectrum | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 |
Toxicological Information
Specific toxicological data for N-Cyano-S-methyl-N'-phenylisothiourea is not available. However, a Safety Data Sheet (SDS) for the structurally similar compound N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8) provides the following hazard information, which may be used for preliminary hazard assessment and handling precautions.[3]
Table 3: Hazard Information for a Structurally Related Compound (N-Cyano-N',S-dimethylisothiourea)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash thoroughly after handling. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
It is crucial to handle N-Cyano-S-methyl-N'-phenylisothiourea with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.
Biological Activity and Potential Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. However, the broader classes of thiourea and isothiourea derivatives have been reported to exhibit a wide range of biological activities.[4][5]
Potential Areas of Biological Activity (based on related compounds):
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Antimicrobial and Antifungal Activity: Many thiourea derivatives have demonstrated efficacy against various bacterial and fungal strains.[4][6]
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Anticancer Activity: Some thiourea and isothiourea analogs have been investigated for their potential as anticancer agents.[5]
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Enzyme Inhibition: S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthases (NOS), with some showing selectivity for inducible NOS (iNOS).[7][8]
Given the presence of the cyano and isothiourea functionalities, N-Cyano-S-methyl-N'-phenylisothiourea could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated for a novel compound in this class is illustrated below.
Future Research Directions
Further research is required to fully characterize N-Cyano-S-methyl-N'-phenylisothiourea. Key areas for future investigation include:
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Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, density, and solubility in various solvents.
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Comprehensive Spectroscopic Analysis: Full characterization using ¹³C NMR, Mass Spectrometry, and X-ray crystallography.
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Toxicological Evaluation: In vitro and in vivo studies to determine the acute and chronic toxicity of the compound.
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Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory assays.
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Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved.
References
- 1. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
